

Expression Pattern of SPD-2/Cep192 During Development: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPD-2

Cat. No.: B15571679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spindle Defective-2 (**SPD-2**), and its mammalian ortholog Cep192, is a highly conserved centrosomal protein that plays a pivotal role in the orchestration of cell division. As a master regulator of centrosome maturation and a key component in centriole duplication, its expression and function are tightly controlled throughout development. Dysregulation of **SPD-2**/Cep192 has been implicated in various developmental disorders and is a hallmark of many cancers, making it a critical target for research and therapeutic development. This technical guide provides a comprehensive overview of the expression pattern of **SPD-2**/Cep192 across different model organisms during development, supported by quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways.

Introduction to SPD-2/Cep192

SPD-2/Cep192 is a large coiled-coil protein that localizes to the pericentriolar material (PCM) of the centrosome. Its primary functions are to recruit and anchor other essential centrosomal proteins, thereby acting as a scaffold for the assembly of a functional microtubule-organizing center (MTOC). This role is indispensable for the formation of the bipolar spindle during mitosis, ensuring accurate chromosome segregation. In addition to its role in centrosome maturation, **SPD-2**/Cep192 is also critically involved in the initial steps of centriole duplication.

Expression of SPD-2/Cep192 During Development

The expression of **SPD-2** and its homologs is spatially and temporally regulated throughout the development of various organisms, from the early embryo to differentiated tissues.

Caenorhabditis elegans (SPD-2)

In the nematode *C. elegans*, **SPD-2** is essential for both centrosome maturation and duplication. It is expressed in the germ line, gonad, and intestinal cells. During early embryogenesis, **SPD-2** is maternally supplied and localizes to the centrioles throughout the cell cycle, with its levels at the PCM increasing during mitosis.^[1] **SPD-2** is crucial for the polarization of the anteroposterior axis in the zygote and the formation of sperm asters.^[2] Its localization to the PCM is codependent on another key PCM component, **SPD-5**.^[1]

Drosophila melanogaster (Spd-2)

In the fruit fly *Drosophila melanogaster*, **Spd-2** is also a key regulator of centrosome assembly. It is expressed in several structures during development, including the central brain primordium, ganglia, primary spermatocytes, and the ventral nerve cord primordium. The modENCODE project has provided extensive RNA-Seq data detailing the expression of **spd-2** throughout *Drosophila* development.

Mammals (Cep192)

In mammals, the **SPD-2** ortholog, **Cep192**, is a major regulator of PCM recruitment, centrosome maturation, and centriole duplication.^[3] Its expression is particularly prominent in proliferating tissues during development. The Allen Developing Mouse Brain Atlas provides detailed *in situ* hybridization data on Cep192 expression at various embryonic and postnatal stages, revealing dynamic changes in its spatial distribution within the developing nervous system.^{[4][5][6][7]} For instance, Cep192 is expressed in the ventricular zone of the developing mouse brain, a region of active neurogenesis.

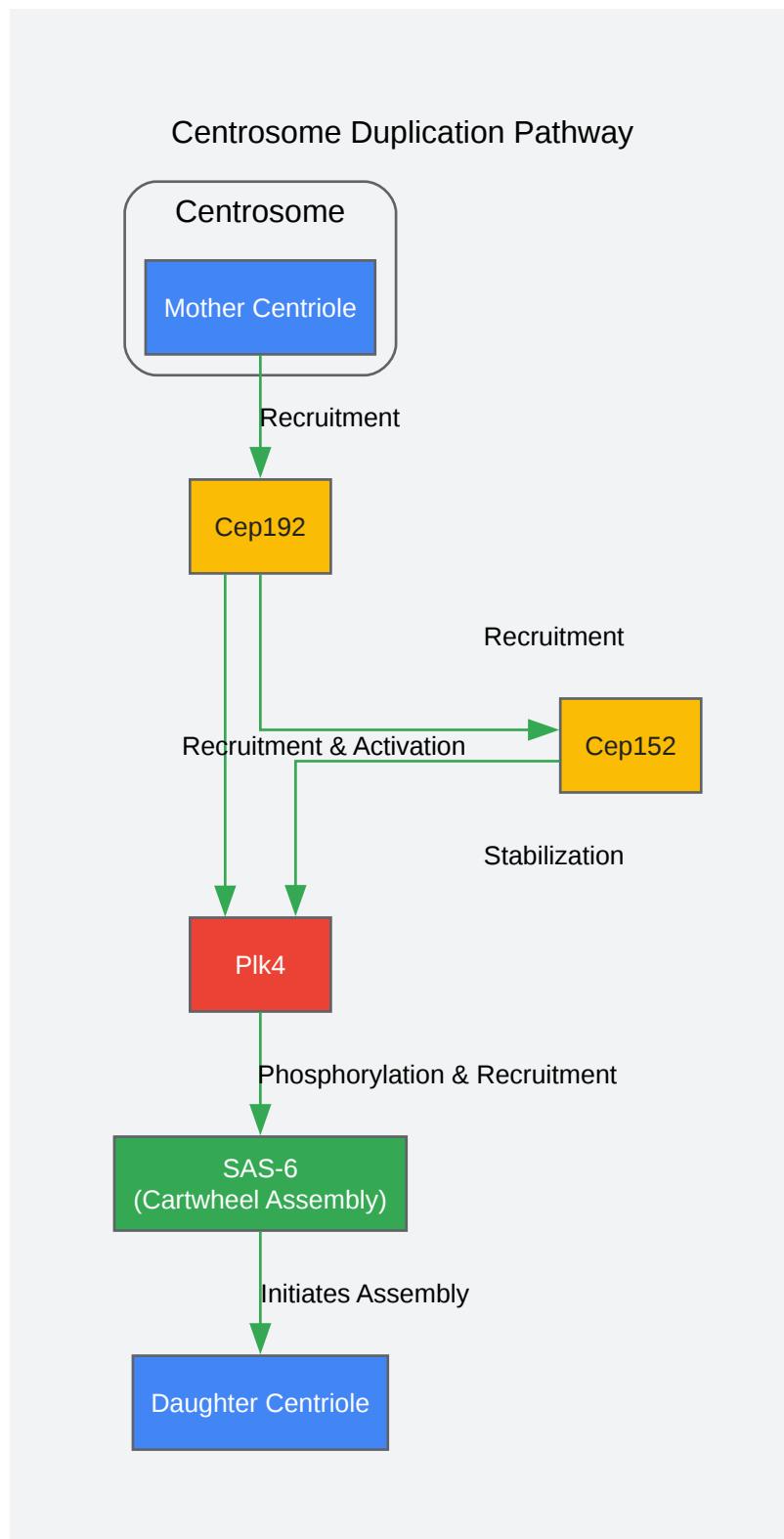
Quantitative Expression Data

While comprehensive, stage-by-stage quantitative proteomics data for **SPD-2/Cep192** throughout the entirety of development is not readily available in a single source, data from

various studies and databases can be compiled to provide an overview of its expression dynamics.

Table 1: Quantitative Data on **SPD-2/Cep192** Expression and Function

Organism/Cell Line	Developmental Stage/Condition	Method	Finding	Reference
C. elegans	Embryo	RNAi	Depletion of SPD-2 leads to failed centrosome assembly.	[1]
Drosophila	Embryo (0-24h)	RNA-Seq (modENCODE)	Dynamic mRNA expression profile across embryogenesis.	[8]
Human (U2OS cells)	Interphase	siRNA knockdown & Quantitative Immunofluorescence	>90% decrease in centrosome-associated Cep192.	[9]
Human (U2OS cells)	Mitosis	siRNA knockdown & Western Blot	98% decrease in total Cep192 protein levels.	[9]
Mouse (in vivo)	Adult tissues	AID2 system-mediated degradation	~75% reduction of γ -tubulin at mitotic centrosomes.	[9]
Mouse (in vivo)	Adult tissues	AID2 system-mediated degradation	~25% reduction of γ -tubulin at interphase centrosomes.	[9]

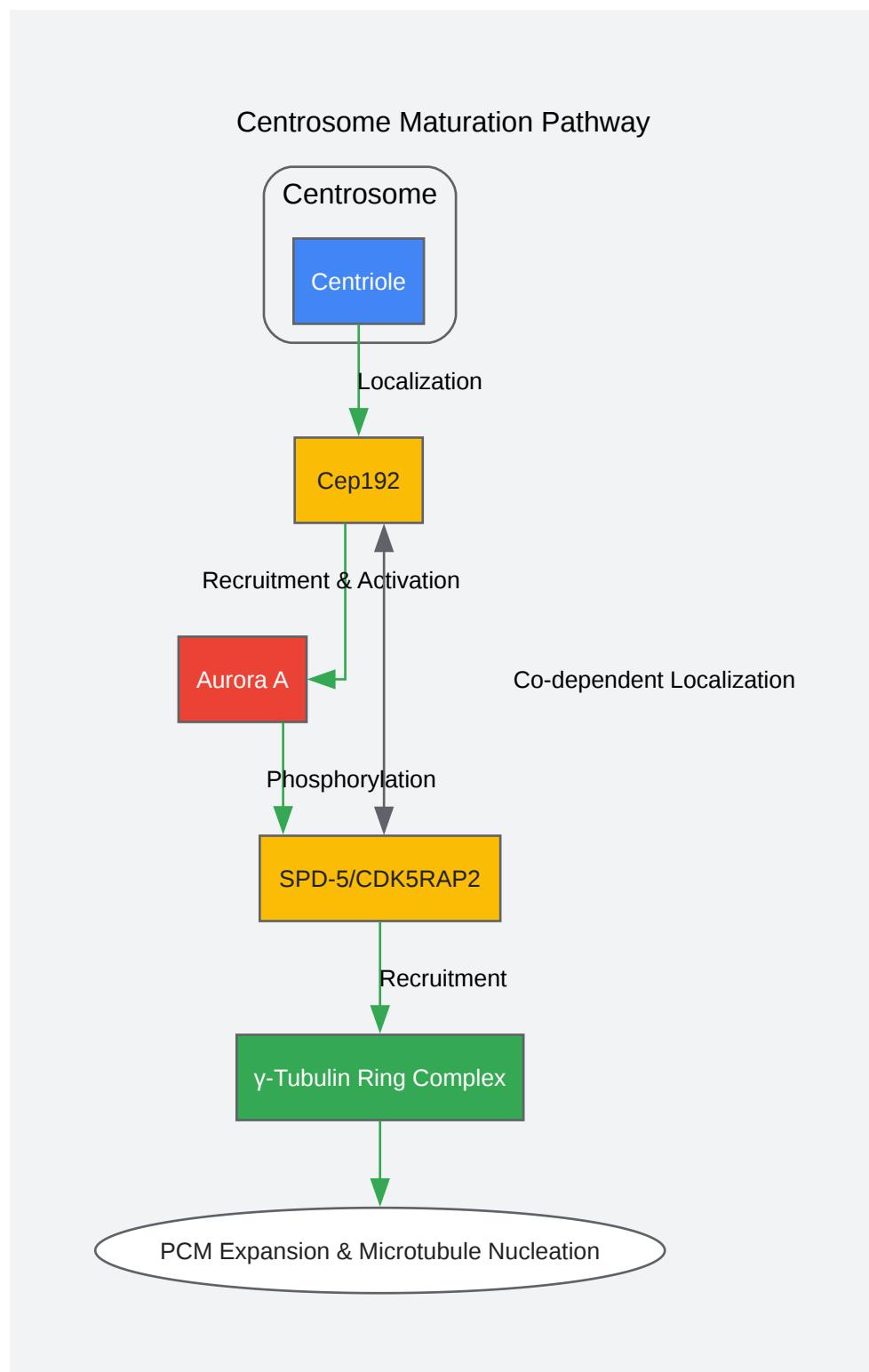

Note: The modENCODE and Allen Brain Atlas databases provide extensive raw data that can be further analyzed to obtain more granular quantitative expression information.

Signaling Pathways and Molecular Interactions

The function of **SPD-2/Cep192** is intricately regulated by and integrated into key signaling pathways that control the cell cycle and centrosome function. Two of the most critical interactions are with the kinases Polo-like kinase 4 (Plk4) and Aurora A.

Centrosome Duplication

Cep192 acts as a scaffold to recruit Plk4, the master regulator of centriole duplication, to the centrosome. This recruitment is a critical initiating step for the formation of a new centriole. Cep192 and another scaffold protein, Cep152, play hierarchical roles in the spatiotemporal regulation of Plk4 localization and activity.[\[10\]](#)



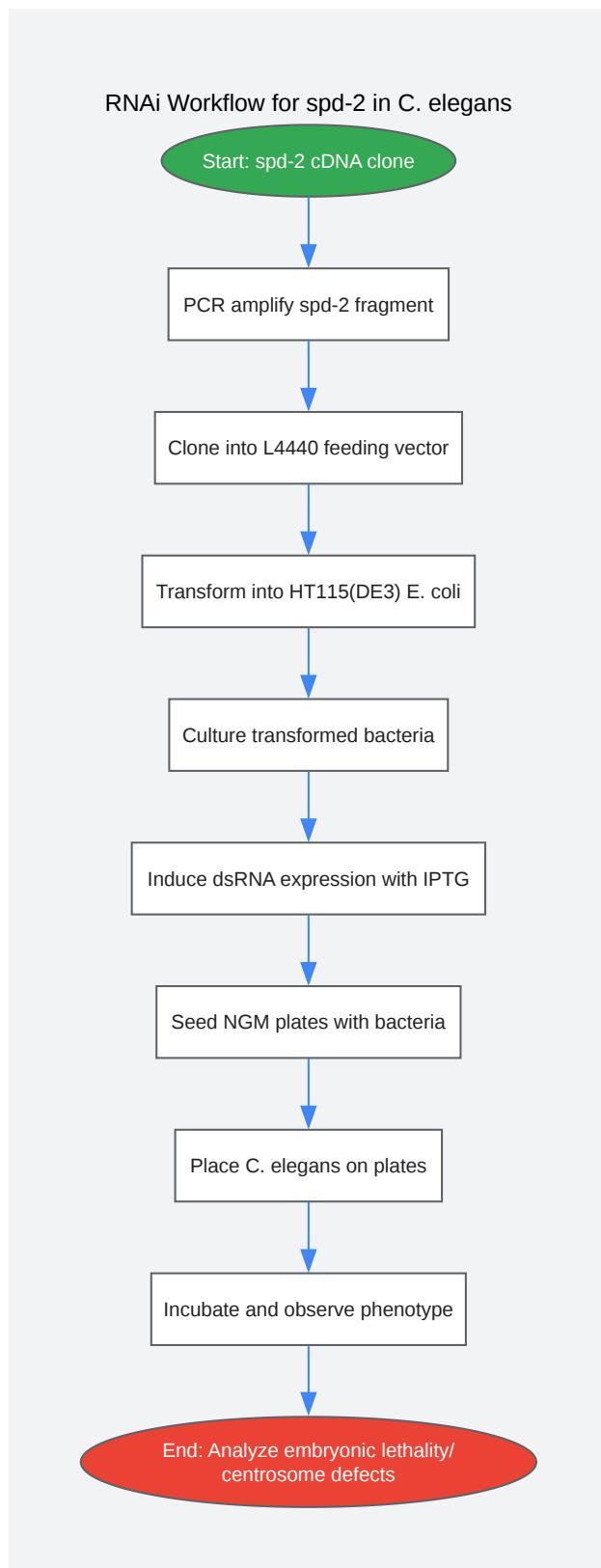
[Click to download full resolution via product page](#)

SPD-2/Cep192 in the Centrosome Duplication Pathway.

Centrosome Maturation

During the G2/M transition, Cep192 is essential for the recruitment of PCM components, a process known as centrosome maturation. Cep192 recruits the kinase Aurora A to the centrosome, which in turn phosphorylates and activates downstream targets to promote the expansion of the PCM.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)


*Role of **SPD-2/Cep192** in Centrosome Maturation.*

Experimental Protocols

A variety of experimental techniques are employed to study the expression and function of **SPD-2/Cep192**.

RNA Interference (RNAi) in *C. elegans*

RNAi is a powerful tool to study loss-of-function phenotypes of **spd-2**. This can be achieved by feeding worms with bacteria expressing double-stranded RNA (dsRNA) corresponding to the **spd-2** gene.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The *Caenorhabditis elegans* centrosomal protein SPD-2 is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The *spd-2* gene is required for polarization of the anteroposterior axis and formation of the sperm asters in the *Caenorhabditis elegans* zygote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mammalian SPD-2 ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high resolution spatiotemporal atlas of gene expression of the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISH Data :: Allen Brain Atlas: Developing Mouse Brain [developingmouse.brain-map.org]
- 6. cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com [cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com]
- 7. ISH Data :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]
- 8. FlyBase:ModENCODE data at FlyBase - FlyBase Wiki [wiki.flybase.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Plk4 and Aurora A cooperate in the initiation of acentriolar spindle assembly in mammalian oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Expression Pattern of SPD-2/Cep192 During Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15571679#expression-pattern-of-spd-2-during-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com